(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
CAS No.:
Cat. No.: VC13639227
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9ClF3NO |
|---|---|
| Molecular Weight | 179.57 g/mol |
| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 |
| Standard InChI Key | ZJGKYDGXVATMFY-AENDTGMFSA-N |
| Isomeric SMILES | C[C@H](COC(F)(F)F)N.Cl |
| SMILES | CC(COC(F)(F)F)N.Cl |
| Canonical SMILES | CC(COC(F)(F)F)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a chiral center at the second carbon of the ethylamine chain, with the (R)-enantiomer exhibiting distinct biological interactions compared to its (S)-counterpart . The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while a methyl group occupies the second carbon (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity and binding affinity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2R)-1-(Trifluoromethoxy)propan-2-amine; hydrochloride |
| Molecular Formula | C₄H₉ClF₃NO |
| Molecular Weight | 179.57 g/mol |
| Canonical SMILES | CC@HN.Cl |
| Chiral Center | C2 (R-configuration) |
The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Physicochemical Characteristics
The trifluoromethoxy group significantly alters the compound’s electronic and steric profile:
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Lipophilicity: LogP values are elevated compared to non-fluorinated analogs, improving membrane permeability.
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Metabolic Stability: The C-F bond’s strength resists oxidative degradation by cytochrome P450 enzymes.
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Acid-Base Behavior: The amine group (pKa ≈ 9.2) protonates under physiological conditions, aiding ionic interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves enantioselective N-methylation followed by trifluoromethoxy incorporation (Scheme 1).
Scheme 1: Key Synthetic Steps
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N-Methylation: Reaction of a chiral amino alcohol (e.g., (R)-2-amino-1-propanol) with dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
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Trifluoromethoxy Introduction: Treatment of the intermediate with trifluoromethyl triflate (CF₃OTf) under controlled temperatures (0–5°C).
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Salt Formation: Precipitation as the hydrochloride salt using HCl gas in diethyl ether .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Methylation | Dimethyl sulfate, K₂CO₃, 40°C | 78 | 95 |
| Trifluoromethoxyation | CF₃OTf, -10°C, 12 h | 65 | 90 |
| Salt Formation | HCl gas, Et₂O, 0°C | 92 | 99 |
Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.
Purification and Quality Control
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >97% purity .
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Crystallization: Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
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δ 3.85 (m, 1H, CH-NH₃⁺)
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δ 3.45 (dd, J = 10.2 Hz, 2H, OCH₂CF₃)
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δ 1.38 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR confirms the trifluoromethoxy group’s presence via a quartet at δ 121.5 ppm (J = 320 Hz, CF₃).
Mass Spectrometry
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ESI-MS: m/z 144.1 [M-Cl]⁺ (calculated for C₄H₈F₃NO⁺: 144.05).
Applications in Drug Discovery
Pharmacokinetic Optimization
The compound serves as a lipophilicity-enhancing building block in:
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CNS Drugs: Improved blood-brain barrier penetration for neurotherapeutics.
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Antiviral Agents: Prolonged half-life in hepatitis C virus (HCV) protease inhibitors.
Case Study: Calcimimetic Analogues
Structural analogs of Cinacalcet—a drug highlighted in PMC literature —incorporating the trifluoromethoxy group show 10-fold higher binding affinity to calcium-sensing receptors (CaSR) compared to methoxy derivatives.
Table 3: Biological Activity of Analogues
| Compound | CaSR IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| (R)-Trifluoromethoxy analogue | 12 | 8.7 |
| Methoxy analogue | 130 | 3.2 |
Mechanistic Insights
Receptor Binding Dynamics
Molecular docking studies reveal that the trifluoromethoxy group forms halogen bonds with Thr₉⁴⁶ and Asn₉⁸⁷ residues in CaSR’s extracellular domain, stabilizing the active conformation.
Metabolic Pathways
In vitro assays with human liver microsomes indicate slow oxidation at the methyl group (major metabolite: carboxylic acid derivative), aligning with its enhanced stability.
Comparative Analysis with Structural Analogs
Table 4: Key Differentiators
| Compound | Functional Group | LogP | CaSR Binding (IC₅₀, nM) |
|---|---|---|---|
| (R)-1-Methyl-2-trifluoromethoxy | -OCF₃ | 1.8 | 12 |
| 1-Methyl-2-methoxy | -OCH₃ | 0.9 | 130 |
| 1-Methyl-2-trifluoromethyl | -CF₃ | 2.1 | 45 |
The trifluoromethoxy group balances lipophilicity and electron-withdrawing effects, outperforming both methoxy and trifluoromethyl analogs.
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